Product packaging for Acetic acid, mercapto-, dodecyl ester(Cat. No.:CAS No. 3746-39-2)

Acetic acid, mercapto-, dodecyl ester

Cat. No.: B3336779
CAS No.: 3746-39-2
M. Wt: 260.44 g/mol
InChI Key: TVMDUMQNXXNGMG-UHFFFAOYSA-N
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Description

Contextualization within Mercaptoacetic Acid Esters and Thiol Chemistry

Acetic acid, mercapto-, dodecyl ester belongs to the chemical family of mercaptoacetic acid esters. These are derivatives of mercaptoacetic acid (more commonly known as thioglycolic acid), where the carboxylic acid group is esterified with an alcohol—in this case, dodecanol (B89629). The core of its chemical reactivity and utility lies in its two primary functional groups: the thiol (-SH) group and the ester group.

The presence of the thiol group places this compound firmly within the domain of thiol chemistry. cymitquimica.com Thiols are known for their distinct reactivity, particularly their ability to undergo oxidation to form disulfide bonds (-S-S-). cymitquimica.com This reactivity is fundamental to its role in processes like polymerization and surface modification. cymitquimica.com Furthermore, mercaptoacetic acid and its various derivatives are widely utilized as intermediates in chemical synthesis and as functional additives, such as corrosion inhibitors. ppor.azresearchgate.net Research into the structure-property relationships of mercaptoacetic acid esters shows that the interplay between the sulfur atom and the ester group can enhance properties like anticorrosion activity. ppor.azresearchgate.net The dodecyl ester, with its long alkyl chain, is specifically designed to impart significant hydrophobicity.

Significance in Contemporary Chemical Science and Engineering

The dual functionality of dodecyl mercaptoacetate (B1236969) has established its significance in several areas of modern chemical science and engineering, most notably in polymer chemistry and materials science.

A primary application is its use as a chain transfer agent (CTA) in free-radical polymerization. atamanchemicals.comarkema.com During polymerization, CTAs are used to control the molecular weight and narrow the molecular weight distribution of the resulting polymer. arkema.com This control is crucial for tailoring the physical and mechanical properties of the polymer, such as its processability and heat resistance. arkema.com Dodecyl mercaptoacetate is employed in the synthesis of various commercially important polymers, including styrenics, acrylics, and those used in adhesives. atamanchemicals.comarkema.comgoogle.com

In the field of materials and surface science, the compound is utilized in the preparation of hydrophobic self-assembled monolayers (SAMs). atamanchemicals.com The thiol group provides a reactive anchor to certain surfaces, while the long dodecyl chains orient themselves to create a densely packed, water-repellent layer. atamanchemicals.comacs.org This is valuable for surface modification applications. cymitquimica.com

Furthermore, dodecyl mercaptoacetate serves as a key intermediate in the synthesis of other functional chemicals. A significant industrial use is in the production of organotin heat stabilizers for polyvinyl chloride (PVC), such as dimethyltin (B1205294) bis(dodecyl thioglycolate), which prevent thermal degradation of the polymer during processing. googleapis.com Studies have also noted its potential use in synthesizing nanoparticles and as an anti-corrosion additive in fuels and lubricants. cymitquimica.comppor.az

Interactive Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name dodecyl 2-sulfanylacetate biochem-technologies.com
CAS Number 3746-39-2 cymitquimica.combiochem-technologies.com
Molecular Formula C14H28O2S cymitquimica.commatrix-fine-chemicals.com
Molecular Weight 260.44 g/mol biochem-technologies.comnih.gov
Synonyms Dodecyl mercaptoacetate, Dodecyl thioglycolate, Lauryl thioglycolate cymitquimica.commatrix-fine-chemicals.comechemi.com
Appearance Viscous liquid cymitquimica.com

Interactive Table 2: Research and Industrial Applications

Application AreaSpecific RoleMechanism / FunctionRelated MaterialsSource(s)
Polymer Chemistry Chain Transfer AgentControls molecular weight in radical polymerization.Styrenics, Acrylics, Neoprene adhesives atamanchemicals.comarkema.comgoogle.com
Chemical Synthesis IntermediateSynthesis of organotin stabilizers.Dimethyltin bis(dodecyl thioglycolate) for PVC googleapis.com
Materials Science Surface ModifierForms hydrophobic self-assembled monolayers (SAMs).Gold and other metallic substrates cymitquimica.comatamanchemicals.comacs.org
Petrochemistry AdditiveAnti-corrosion additive.Fuels and lubricating oils ppor.az

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2S B3336779 Acetic acid, mercapto-, dodecyl ester CAS No. 3746-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17/h17H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDUMQNXXNGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063160
Record name Acetic acid, mercapto-, dodecyl ester
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Molecular Weight

260.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3746-39-2
Record name Dodecyl thioglycolate
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Record name Acetic acid, mercapto-, dodecyl ester
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Record name Acetic acid, 2-mercapto-, dodecyl ester
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Record name Acetic acid, mercapto-, dodecyl ester
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Record name Dodecyl mercaptoacetate
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Record name LAURYL THIOGLYCOLATE
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Record name ACETIC ACID, MERCAPTO-, DODECYL ESTER
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Chemical Transformations of Acetic Acid, Mercapto , Dodecyl Ester

Esterification Routes for Mercaptoacetic Acid Derivatives

The formation of dodecyl mercaptoacetate (B1236969) predominantly occurs through esterification processes, which involve the reaction of a carboxylic acid with an alcohol. Both direct esterification and transesterification methods are viable synthetic pathways.

Direct Esterification Approaches

Direct esterification involves the reaction of thioglycolic acid (mercaptoacetic acid) with dodecanol (B89629). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

One established method for the synthesis of similar thioglycolate esters, such as isooctyl thioglycolate, involves heating a mixture of thioglycolic acid and the corresponding alcohol in the presence of an acid catalyst. researchgate.net The water formed during the reaction is continuously removed, often by azeotropic distillation, to achieve high conversion rates. researchgate.net For the synthesis of isooctyl thioglycolate, an esterification rate of over 99% has been reported under optimized conditions. researchgate.net A similar approach can be applied to the synthesis of dodecyl mercaptoacetate. In a laboratory setting, this can be achieved by refluxing thioglycolic acid and dodecanol with a catalyst like p-toluenesulfonic acid in a solvent such as toluene, using a Dean-Stark apparatus to remove the water.

A study on the direct esterification of thioglycolic acid with isooctyl alcohol provides insight into the reaction conditions. The optimal parameters were found to be a reaction time of 90 minutes, a specific ratio of reactants, and a reaction temperature between 120-130°C, leading to an esterification rate exceeding 99%. researchgate.net

ParameterOptimal Condition for Isooctyl Thioglycolate Synthesis
Reactant Mole Ratio (Alcohol:Acid)2.2:1.0
Catalyst Loading (% of total reactant mass)0.6%
Reaction Temperature120-130°C
Reaction Time90 minutes
Esterification Rate >99%
Table 1: Optimized conditions for the synthesis of isooctyl thioglycolate via direct esterification, a process analogous to the synthesis of dodecyl mercaptoacetate. researchgate.net

Furthermore, research on the organocatalytic esterification of cellulose (B213188) with thioglycolic acid has demonstrated that the reaction can be self-catalyzed by thioglycolic acid itself, presenting a milder and more environmentally friendly approach. researchgate.net

Transesterification Processes

Transesterification is another important route for the synthesis of dodecyl mercaptoacetate. This process involves the reaction of a different ester of thioglycolic acid, typically a more volatile one like methyl thioglycolate, with dodecanol. The reaction is an equilibrium process and is driven to completion by removing the more volatile alcohol (in this case, methanol) by distillation. masterorganicchemistry.com

This method is widely used in the industrial production of various esters, including biodiesel. mdpi.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, the transesterification of methyl methacrylate (B99206) with higher alcohols has been efficiently carried out using a lithium catalyst. google.com While specific studies on the transesterification to produce dodecyl mercaptoacetate are not extensively detailed in readily available literature, the general principles of transesterification are well-established and applicable. masterorganicchemistry.commdpi.com

A general procedure would involve heating methyl thioglycolate with an excess of dodecanol in the presence of a suitable catalyst, such as sodium methoxide (B1231860) or a Lewis acid, while continuously removing the methanol (B129727) byproduct.

Functional Group Interconversions Involving the Thiol Moiety

The thiol group in dodecyl mercaptoacetate is a versatile functional handle that can undergo various chemical transformations. One of the most common reactions is oxidation.

Mild oxidation of thiols leads to the formation of disulfides. libretexts.org In the case of dodecyl mercaptoacetate, this would result in the formation of a disulfide-bridged dimer. This reaction is reversible, and the disulfide can be reduced back to the thiol using a suitable reducing agent. youtube.com This redox interconversion is a fundamental reaction in protein chemistry, where disulfide bridges between cysteine residues play a crucial role in protein structure. libretexts.org

The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents, and the reaction is often highly selective. chemrxiv.org This transformation is significant for applications where the cross-linking of molecules is desired.

Radical Addition Reactions and Mechanisms

The thiol group of dodecyl mercaptoacetate can readily participate in radical addition reactions, particularly with unsaturated carbon-carbon bonds. These reactions, often termed "click chemistry" due to their high efficiency and selectivity, are powerful tools for material synthesis and functionalization.

Thiol-Ene Click Reactions for Targeted Functionalization

The thiol-ene reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org This reaction proceeds via an anti-Markovnikov addition, is highly efficient, and can be initiated by UV light or a radical initiator. wikipedia.orgalfa-chemistry.com

Dodecyl mercaptoacetate can be utilized in thiol-ene reactions to attach the dodecyl mercaptoacetate moiety to a variety of alkene-containing molecules and surfaces. This is particularly useful for modifying the properties of polymers and other materials. For example, the thiol-ene reaction has been used to functionalize polymer monoliths, where the thiol group of a monolith reacts with an alkene like lauryl methacrylate to introduce dodecyl chains onto the surface.

The mechanism of the radical thiol-ene reaction involves the following steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. nih.gov

This chain reaction mechanism leads to high yields and is tolerant of a wide range of functional groups. taylorandfrancis.com

Thiol-Yne Click Reactions in Material Synthesis

The thiol-yne reaction is the analogous addition of a thiol to a carbon-carbon triple bond (an yne). wikipedia.org This reaction is also a type of click chemistry and is highly valuable in polymer and material synthesis. nih.govd-nb.info Typically, one alkyne group can react with two thiol groups, leading to the formation of cross-linked networks or highly functionalized molecules. wikipedia.org

The reaction can be initiated by radicals or catalyzed by various metals and proceeds with high efficiency. wikipedia.org The thiol-yne reaction offers a pathway to synthesize polymers with high sulfur content, which can result in materials with high refractive indices. d-nb.info

While specific examples detailing the use of dodecyl mercaptoacetate in thiol-yne reactions are not prevalent in the literature, its thiol functionality makes it a suitable candidate for such reactions. It could be reacted with di- or poly-alkynes to synthesize cross-linked polymers or functionalized materials with long alkyl chains, potentially imparting properties like hydrophobicity and solubility in nonpolar solvents. The general mechanism involves the addition of a thiyl radical to the alkyne, followed by a second addition to the resulting vinyl sulfide (B99878) intermediate. wikipedia.org

Mechanistic Aspects of Radical Thiol Additions

The mechanism can be broken down into three fundamental stages: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of a thiyl radical (RS•) from the thiol (RSH). nih.gov This can be achieved by using a radical initiator, such as Azo-bis-isobutyronitrile (AIBN) with heat, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) with UV light, which abstracts the hydrogen atom from the sulfur. wikipedia.orgyoutube.commdpi.com The thermodynamic driving force for initiators like AIBN is the formation of a stable nitrogen molecule (N₂). youtube.com

Propagation: This stage consists of two key steps. wikipedia.org

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. nih.gov This step forms the final thioether product and regenerates a thiyl radical, which can then participate in another propagation cycle. wikipedia.orgnih.gov The efficiency of this chain transfer step is crucial for high reaction yields. nih.gov

Termination: The chain reaction is terminated when two radicals combine. This can occur through various pathways, such as the combination of two thiyl radicals to form a disulfide, or a thiyl radical with a carbon-centered radical.

A significant consideration in radical thiol-ene reactions, particularly when using acrylate (B77674) or methacrylate 'enes', is the potential for competitive homopolymerization of the ene component. mdpi.comresearchgate.net The carbon-centered radical formed after the initial thiol addition can either proceed down the desired chain transfer pathway or initiate a chain-growth polymerization with other acrylate molecules. wikipedia.orgmdpi.com

Table 1: Key Stages of the Radical Thiol-Ene Addition Mechanism

Stage Description Key Species Involved
Initiation A radical initiator abstracts a hydrogen atom from a thiol, generating a thiyl radical. wikipedia.orgnih.gov Thiol (R-SH), Initiator (e.g., AIBN, DMPA), Thiyl Radical (RS•)
Propagation (Step 1 - Addition) The thiyl radical adds across the double bond of an alkene, forming a carbon-centered radical intermediate. wikipedia.orgnih.gov This step is anti-Markovnikov. wikipedia.org Thiyl Radical (RS•), Alkene (C=C), Carbon-Centered Radical
Propagation (Step 2 - Chain Transfer) The carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and a new thiyl radical. wikipedia.orgnih.gov Carbon-Centered Radical, Thiol (R-SH), Thioether Product, Thiyl Radical (RS•)

| Termination | Two radical species combine to terminate the chain reaction. mdpi.com | RS•, Carbon-Centered Radicals |

Catalysis in the Synthesis of Acetic acid, mercapto-, dodecyl ester and its Derivatives

Catalysis plays a pivotal role in the efficient synthesis of this compound and its various derivatives. The choice of catalyst depends on the specific synthetic route employed, which can range from direct esterification to form the parent compound, to addition reactions for creating derivatives.

Synthesis of this compound: The direct synthesis of the title compound, also known as dodecyl thioglycolate, involves the esterification of mercaptoacetic acid (thioglycolic acid) with dodecanol. While not extensively detailed in the provided research, such esterification reactions are typically promoted by acid catalysts to increase the reaction rate.

Synthesis of Derivatives via Radical Addition: The synthesis of derivatives using the radical thiol-ene reaction described in section 2.3.3 relies on radical initiators, which can be considered catalysts for the chain reaction. mdpi.com

Thermal Initiators: Compounds like Azo-bis-isobutyronitrile (AIBN) decompose upon heating to generate radicals that initiate the reaction. youtube.commdpi.com

Photoinitiators: Molecules such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) generate initiating radicals upon exposure to UV light, allowing the reaction to proceed rapidly at ambient temperatures. nih.govmdpi.com

Synthesis of Derivatives via Michael Addition: An alternative to radical addition for synthesizing derivatives is the Thiol-Michael addition, which involves the conjugate addition of a thiol to an electron-deficient alkene (e.g., an acrylate). nih.gov This reaction is not radical-based and is typically catalyzed by a base or a nucleophile. wikipedia.orgresearchgate.net The catalyst deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene. researchgate.net This method competes with the radical pathway and proceeds without light. nih.gov The polymerization rate constants for base-catalyzed systems have been found to increase with greater thiol and acrylate functionality. lsu.edu

Catalysis in Related Thiol Syntheses: The synthesis of structurally related mercaptans and their derivatives often employs various catalytic systems.

Friedel-Crafts Catalysts: The condensation of thioglycolic acid with branched olefins, such as tetrapropylene, can be achieved using Friedel-Crafts catalysts like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron fluoride (B91410) (BF₃). google.com This method is used to produce S-alkylated derivatives. google.com

Acid Catalysts: The preparation of tert-dodecylmercaptan (B213132) from hydrogen sulfide and tri-n-butene can be performed in the presence of an acid compound or a metal oxide catalyst. google.com Complex catalysts, such as those made from anhydrous aluminum chloride dissolved in an organic mixture containing tert-dodecyl mercaptan and dodecyl sulfide, have been developed to catalyze this addition under mild conditions with high selectivity. google.com

Table 2: Catalytic Systems in the Synthesis of Dodecyl Mercaptoacetate and its Derivatives

Reaction Type Catalyst/Initiator Purpose Example Reactants Ref.
Radical Thiol-Ene Addition AIBN (thermal), DMPA (photo) To initiate the radical chain reaction for C-S bond formation. Thiol + Alkene mdpi.com
Thiol-Michael Addition Base or Nucleophile To deprotonate the thiol, increasing its nucleophilicity for conjugate addition. Thiol + Acrylate wikipedia.orglsu.edu
Alkylation of Thiols Friedel-Crafts Catalysts (e.g., AlCl₃, ZnCl₂) To promote the addition of a thiol to a branched olefin. Thioglycolic Acid + Tetrapropylene google.com

Table 3: Mentioned Chemical Compounds

Compound Name Formula Other Names/Synonyms
This compound C₁₄H₂₈O₂S Dodecyl mercaptoacetate, Dodecyl thioglycolate cymitquimica.comnih.gov
Mercaptoacetic acid C₂H₄O₂S Thioglycolic acid google.comppor.az
Dodecanol C₁₂H₂₆O Lauryl alcohol chemicalbook.com
Azo-bis-isobutyronitrile C₈H₁₂N₄ AIBN youtube.com
2,2-dimethoxy-2-phenylacetophenone C₁₆H₁₆O₃ DMPA, Photoinitiator mdpi.com
Tert-dodecylmercaptan C₁₂H₂₆S Tert-dodecanethiol google.comgoogle.com
Hydrogen sulfide H₂S
Tri-n-butene C₁₂H₂₄
Aluminum chloride AlCl₃
Zinc chloride ZnCl₂
Boron fluoride BF₃
Tetrapropylene C₁₂H₂₄

Advanced Characterization and Analytical Methodologies for Acetic Acid, Mercapto , Dodecyl Ester

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the characterization of "Acetic acid, mercapto-, dodecyl ester," offering insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of "this compound." By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns provide a wealth of information. The protons on the dodecyl chain exhibit characteristic signals in the upfield region, while protons adjacent to the ester and thioether functionalities appear at distinct downfield shifts. The methylene (B1212753) protons alpha to the ester oxygen and those alpha to the sulfur atom are particularly diagnostic.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This allows for the unambiguous assignment of the carbonyl carbon of the ester, the carbons of the dodecyl chain, and the methylene carbons of the mercaptoacetate (B1236969) moiety. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different parts of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃ (dodecyl)~0.88 (t)~14.1
(CH₂)₉ (dodecyl)~1.26 (m)~22.7 - 31.9
O-CH₂ (dodecyl)~4.15 (t)~65.5
S-CH₂~3.25 (s)~27.0
C=O-~170.5
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. t = triplet, m = multiplet, s = singlet.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FTIR spectrum of "this compound" is characterized by several key absorption bands:

C=O Stretch: A strong and sharp absorption band is typically observed in the region of 1735-1750 cm⁻¹. This is characteristic of the carbonyl group in an ester.

C-O Stretch: The stretching vibration of the C-O single bond of the ester group appears in the fingerprint region, usually around 1100-1300 cm⁻¹.

C-H Stretch: The aliphatic C-H stretching vibrations of the long dodecyl chain are observed as strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

S-H Stretch: A weak absorption band for the S-H stretch of a thiol group would typically appear around 2550-2600 cm⁻¹. However, in the case of the dodecyl ester, this peak is absent, confirming the formation of the thioester linkage.

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, making it less diagnostic.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1735-175

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, which lacks a strong native chromophore for standard UV-Vis detection, specialized methods are required for sensitive analysis. The methodology typically involves pre-column derivatization, where the thiol group of the molecule reacts with a labeling agent to form a product that is highly responsive to specific detectors. nih.govscite.ai

The derivatization reaction must be quantitative and produce a stable adduct that can be effectively separated using a reversed-phase HPLC column. nih.gov The choice of detector is crucial for achieving high sensitivity and selectivity.

Fluorescence Detection (FLD): This is a highly sensitive detection method for thiols. Non-fluorescent thiol compounds are derivatized with a fluorescent probe. The resulting fluorescent molecule can be detected at very low concentrations. Excitation-emission spectra are determined to find the optimal wavelengths for detection, ensuring high sensitivity for the target analyte.

Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, can be used when the derivatizing agent imparts strong UV absorbance to the analyte. mdpi.com This detector measures absorbance across a range of wavelengths simultaneously, providing spectral information that can confirm the identity and purity of the analyte peak. mdpi.com A method for analyzing other aliphatic thiols involved derivatization with ethacrynic acid and subsequent detection at 273 nm. nih.govscite.ai

The table below summarizes derivatization and detection parameters for related thiol compounds, which would be foundational in developing a method for this compound.

ParameterResearch Finding
Derivatization Agent Ethacrynic acid has been used for the pre-column derivatization of aliphatic thiols. nih.gov
Reaction Conditions The reaction is typically quantitative under mild conditions (e.g., pH 7.4, room temperature, 20 minutes). nih.gov
Separation Column A reversed-phase C18 column is commonly employed for separation. scite.ai
Mobile Phase A typical mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.07 M H₃PO₄ at pH 3.5). scite.ai
Detector UV detector set at a specific wavelength (e.g., 273 nm for the ethacrynic acid adduct). nih.govscite.ai
Alternative Detector Fluorescence detectors can be used with appropriate fluorescent probes for enhanced sensitivity.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) in Polymer Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netyoutube.com In polymer science, TGA is indispensable for assessing the thermal stability, decomposition profile, and composition of polymeric materials. youtube.comyoutube.com It can determine the content of volatile components, polymers, and non-volatile fillers in a composite material. youtube.com

When this compound is used as an additive, such as a plasticizer or a stabilizer in a polymer formulation, TGA can be used to characterize its effect on the thermal properties of the polymer. The analysis can reveal:

Thermal Stability: How the presence of the ester affects the onset temperature of polymer degradation. youtube.com

Decomposition Mechanism: Changes in the shape of the TGA curve, which may indicate a multi-step degradation process influenced by the additive. youtube.com

Additive Content: If the ester volatilizes at a temperature distinct from the polymer matrix decomposition, its content can be quantified from the corresponding mass loss step.

For instance, TGA studies on related metal-thiolate compounds, such as gold dodecyl-thiolate, show distinct thermal decomposition events corresponding to the loss of the organic component and the final residual weight of the inorganic material. researchgate.net A similar approach would apply to polymers or materials modified with this compound, where the weight loss curve would provide critical information on the material's thermal behavior and composition. researchgate.net

The following table presents typical data obtained from TGA studies of polymers and related materials.

MaterialKey ObservationTemperature Range (°C)Mass Loss (%)Citation
PMMA Single-stage decomposition~300 - 420~100% youtube.com
PVC Multi-stage decomposition (loss of HCl, then hydrocarbon backbone)Stage 1: ~250-350, Stage 2: >400Variable (char formation) youtube.com
Gold Dodecyl-thiolate Main decomposition event~200 - 280Corresponds to loss of organic fraction researchgate.net
Polypropylene (in N₂) Single-stage decomposition~400 - 500~100% researchgate.net

Microscopic and Diffraction Techniques (for modified materials)

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterials

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to analyze the structure of materials at the atomic scale. rsc.org It is particularly vital in nanotechnology for characterizing nanoparticles that have been surface-modified. tubitak.gov.tr this compound can function as a capping or stabilizing agent in the synthesis of metallic or semiconductor nanoparticles. The thiol group (mercapto-) provides a strong anchor to the nanoparticle surface, while the dodecyl chain offers steric stabilization, preventing agglomeration.

HRTEM analysis of such modified nanomaterials can provide detailed information on:

Particle Size and Distribution: Precise measurement of nanoparticle diameters. tubitak.gov.tr

Morphology: Visualization of the shape of the nanoparticles (e.g., spherical, rod-shaped). researchgate.net

Crystallinity: Direct imaging of the atomic lattice planes of the nanoparticle core, confirming its crystalline structure. researchgate.net

Surface Layer: While challenging, it can sometimes provide contrast differences that suggest the presence of an organic capping layer.

The analysis involves directing a high-energy electron beam through an ultrathin sample of the nanomaterial. rsc.org The resulting images reveal the atomic arrangement, allowing for the measurement of interplanar distances, which are characteristic of a specific crystalline material. researchgate.net

Nanomaterial SystemHRTEM ObservationMeasured ParameterCitation
Silver-coated magnetic nanocomposites Revealed both rod and spherical shapes.Average diameter of ~17 nm for spherical particles. researchgate.net
Silver-coated magnetic nanocomposites Measurement of atomic lattice fringes.Interplanar distance of 0.26 nm for spherical particles. researchgate.net
General Nanoparticle Analysis Determination of morphology and elemental composition of individual nanoparticles.Can be performed with a scanning beam of ~0.5 nm diameter. rsc.org
General Nanoparticle Analysis Counting large numbers of particles for statistical size data.Enables creation of size-distribution histograms. tubitak.gov.tr

X-ray Diffraction (XRD) for Structural Order and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. youtube.com It works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a fingerprint for the crystalline phases present in the material. youtube.com

This compound is an oily liquid and thus amorphous, so XRD would not be used to analyze the compound itself. Instead, XRD is applied to study the crystalline materials that have been modified with it. For example, if the ester is used as a capping agent for nanoparticles or as an additive in a semi-crystalline polymer, XRD can be used to:

Confirm the Crystalline Phase: Identify the crystal structure (e.g., face-centered cubic, zincblende) of the synthesized nanoparticles.

Estimate Crystallite Size: The broadening of diffraction peaks can be used to calculate the average size of the crystalline domains via the Scherrer equation.

Assess Crystallinity: In polymers, XRD can determine the degree of crystallinity and how it is affected by the incorporation of additives like the dodecyl ester.

Determine Lattice Parameters: Precisely measure the dimensions of the unit cell of the crystalline material. psu.edu

The analysis provides no direct information about the amorphous ester layer on a nanoparticle's surface but is crucial for confirming the nature and quality of the underlying crystalline core. youtube.com

Material SystemPurpose of XRD AnalysisKey FindingCitation
Cementitious Materials Quantitative phase analysis of hydrated and unhydrated materials.Can replace inaccurate estimation methods like the Bogue calculation. youtube.com
Complex Blends (slag, fly ash) Match phase assemblages in complex systems.Provides accurate phase compositions when combined with other techniques. youtube.com
Cu(I)Ti₂(PO₄)₃ Determine crystal structure and lattice parameters.Used to solve novel crystal structures. psu.edu
General Crystalline Materials Identify different crystalline phases in a mixture.Can determine the relative amounts of each phase present. youtube.com

Applications of Acetic Acid, Mercapto , Dodecyl Ester in Materials Science and Polymer Chemistry

Role as a Chain Transfer Agent (CTA) in Controlled Radical Polymerization

Acetic acid, mercapto-, dodecyl ester, also known as dodecyl thioglycolate or lauryl thioglycolate, is a key player in the field of polymer chemistry, particularly in controlled radical polymerization. chemspider.com Its primary function is to act as a chain transfer agent (CTA), a molecule that can react with a growing polymer chain to terminate its growth and initiate the formation of a new polymer chain. kpi.ua This mechanism allows for precise control over the final properties of the polymer. arkema.com

Regulation of Polymer Molecular Weight and Molecular Weight Distribution

One of the most significant applications of dodecyl thioglycolate as a CTA is the regulation of polymer molecular weight and its distribution (dispersity, Đ). kpi.uaarkema.com During polymerization, the CTA transfers a hydrogen atom to the growing polymer radical, effectively capping the chain and creating a new radical on the CTA itself, which can then initiate a new polymer chain. kpi.ua

The concentration of the CTA is inversely proportional to the resulting polymer's molecular weight; a higher concentration of the CTA leads to shorter polymer chains and thus a lower average molecular weight. This control is crucial for tailoring the mechanical and processing properties of the polymer. kpi.ua

Furthermore, the use of CTAs like dodecyl thioglycolate can influence the molecular weight distribution. While conventional free-radical polymerization often results in polymers with a broad range of molecular weights (high dispersity), the addition of a CTA helps to produce polymer chains of more uniform length, leading to a narrower molecular weight distribution (lower dispersity). nih.govresearchgate.net This uniformity is desirable for many applications as it leads to more predictable and consistent material properties.

Interactive Data Table: Effect of Dodecyl Mercaptan (as CTA) on Polystyrene Molecular Weight

RunCTA Concentration (g)Monomer Conversion (%)Number Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)
10.095250,000550,000
20.693150,000300,000
33.59050,000100,000
48.758525,00050,000
517.57812,00025,000

Data is illustrative and based on trends reported in the literature. researchgate.net

Influence on Polymerization Kinetics and Mechanism

The mechanism of chain transfer involves the abstraction of a hydrogen atom from the thiol group (-SH) of the mercaptan by the growing polymer chain. This process is governed by the chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher chain transfer constant indicates a more efficient CTA.

Studies on the emulsion polymerization of styrene (B11656) with n-dodecyl mercaptan have shown that increasing the CTA concentration can lead to a decrease in the polymerization rate. researchgate.net This effect is attributed to the kinetics of the chain transfer and re-initiation steps.

Impact on Polymer Thermal and Thermo-oxidative Stability

The thermal stability of a polymer is influenced by its molecular weight and the nature of its end groups. youtube.com By controlling the molecular weight, dodecyl thioglycolate can indirectly affect the thermal properties of the resulting polymer. Generally, lower molecular weight polymers exhibit lower degradation temperatures. tainstruments.com

Application in Specific Polymer Systems (e.g., acrylics, styrenics)

Dodecyl thioglycolate and similar mercaptans are widely used as chain transfer agents in the commercial production of various polymers, including acrylics and styrenics. arkema.com

Acrylics: In the polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA), dodecyl thioglycolate is employed to control the molecular weight of the resulting poly(methyl methacrylate) (PMMA). kpi.ua This control is essential for applications ranging from adhesives to coatings and molded plastics, where specific viscosity and mechanical properties are required. Research has investigated the chain transfer constant of n-dodecyl mercaptan in MMA polymerization to optimize this control. kpi.ua

Styrenics: In the emulsion polymerization of styrene to produce polystyrene (PS) and styrene-based copolymers, dodecyl thioglycolate is a commonly used CTA. researchgate.net It allows for the production of polymers with a targeted molecular weight, which is critical for controlling the flow properties (melt flow index) required for processes like injection molding and extrusion. Kinetic studies have detailed the effect of n-dodecyl mercaptan on the polymerization rate and molecular weight evolution in styrene emulsion polymerization. researchgate.net

Functionalization and Modification of Polymeric Materials via Click Chemistry

Beyond its role as a chain transfer agent, the thiol group of dodecyl thioglycolate offers a versatile handle for the post-polymerization modification of materials through "click" chemistry, particularly the thiol-ene reaction. rsc.orgresearchgate.net This reaction involves the efficient and often photo-initiated addition of a thiol to a carbon-carbon double bond (an ene), allowing for the covalent attachment of the dodecyl group to a polymer backbone or surface. scispace.comrsc.orgnih.gov

Surface Modification of Polymers and Monoliths

The "thiol-ene" click reaction is a powerful tool for altering the surface properties of polymeric materials. nih.govnih.govmdpi.com By grafting dodecyl thioglycolate onto a polymer surface containing alkene groups, the surface can be rendered more hydrophobic.

A significant application of this technique is in the functionalization of porous polymer monoliths, which are used as stationary phases in chromatography. nih.govresearchgate.netresearchgate.net A generic monolith, often prepared from polymers like poly(glycidyl methacrylate-co-ethylene dimethacrylate), can be first modified to introduce thiol groups on its surface. Subsequent reaction with an "ene" such as dodecyl methacrylate, or conversely, modifying a monolith with "ene" groups and reacting it with dodecyl thioglycolate, results in the covalent attachment of long dodecyl chains. nih.govmdpi.com

This surface functionalization dramatically changes the chromatographic properties of the monolith, converting it into a reversed-phase stationary phase. researchgate.net The grafted hydrophobic dodecyl chains create a nonpolar surface that can effectively separate analytes based on their hydrophobicity. nih.gov For instance, the successful grafting of dodecyl chains onto a monolith surface was confirmed by a significant increase in the retention factor for a hydrophobic molecule like amylbenzene and the successful separation of proteins. nih.govmdpi.com

Interactive Data Table: Impact of Dodecyl Functionalization on Monolith Performance

Monolith TypeRetention Factor (Amylbenzene)Column Efficiency (plates/m)Application Example
Generic (unmodified)0.63,000-
Dodecyl-functionalized9.320,000Separation of proteins

Data sourced from studies on thiol-ene functionalization of polymer monoliths. nih.govmdpi.com

This method of surface modification is advantageous because it is highly efficient, proceeds under mild conditions, and allows for precise control over the surface chemistry without altering the bulk properties of the polymer monolith. rsc.orgnih.gov

Crosslinking and Network Formation in Polymer Systems

This compound, also known as dodecyl thioglycolate, plays a significant role in polymer chemistry, primarily as a highly effective chain-transfer agent (CTA) in free-radical polymerization processes. rubbernews.com Chain-transfer agents are crucial for controlling the molecular weight of polymers, which in turn influences the final material's properties, including the extent of crosslinking and the characteristics of the resulting polymer network. rubbernews.comkpi.ua

The efficiency of a CTA is quantified by its chain-transfer constant (Cs). Thiols, including mercaptoacetate (B1236969) esters, are known to have high transfer constants, making them more efficient at controlling molecular weight than other agents like halogenated hydrocarbons or certain solvents. rubbernews.comkpi.ua For instance, in the polymerization of methyl methacrylate (MMA), n-dodecyl mercaptan (a closely related compound) is widely used to manage the strong gel effect, which otherwise leads to a rapid increase in molecular weight and reaction rate. kpi.ua The use of mercaptan-based CTAs allows for the production of polymers with desired mechanical properties suitable for specific processing techniques. kpi.ua

The control over polymer chain length directly impacts network formation in crosslinking systems. In systems where crosslinks form between polymer chains, having shorter, more uniform chains (as a result of using a CTA like dodecyl mercaptoacetate) can lead to a more homogenous network structure with a higher crosslink density. This control is vital for producing materials with tailored properties such as elasticity, tensile strength, and thermal stability.

Table 1: Effect of Chain-Transfer Agents on Polymerization

PropertyEffect of Adding Chain-Transfer AgentScientific Rationale
Average Molecular Weight DecreasesThe CTA terminates growing polymer chains and initiates new, shorter chains. kpi.ua
Molecular Weight Distribution NarrowsProvides more uniform control over chain termination, leading to more consistent chain lengths. researchgate.net
Polymerization Rate Can decreaseThe re-initiation step by the CTA radical may be slower than the propagation step. researchgate.net
Viscosity of Polymer Solution DecreasesShorter polymer chains lead to fewer entanglements and lower viscosity.
Network Structure Can become more uniformControl over primary chain length allows for more predictable and homogeneous crosslinking.

Derivatization of Cellulose-Based Materials

The chemical modification of cellulose (B213188) and its derivatives is a key strategy for creating new functional materials. Introducing specific chemical groups onto the cellulose backbone can impart desired properties such as solubility, thermal stability, or reactivity for further functionalization. nih.govresearchgate.net this compound can be utilized in the derivatization of cellulose-based materials to introduce pendant thiol (-SH) groups attached via a dodecyl ester linkage.

Research has demonstrated the successful esterification of cellulose acetate (B1210297) with mercaptoacetic acid to prepare cellulose derivatives bearing cross-linkable mercapto groups. nih.gov In a similar fashion, dodecyl mercaptoacetate can be used as a reagent. The hydroxyl groups on the cellulose backbone can react with the carboxylic acid group of mercaptoacetic acid (or its more reactive acyl chloride derivative) to form an ester bond. The long dodecyl chain of the ester would significantly increase the hydrophobicity of the modified cellulose, making it more compatible with non-polar organic solvents and polymer matrices.

The key functional feature of such a derivatization is the introduction of the thiol group. These thiol groups are reactive and can undergo oxidation to form disulfide bonds (-S-S-). nih.gov This reversible crosslinking capability allows for the creation of "smart" materials. For example, a film made from this modified cellulose could exhibit shape memory and recovery behaviors; the material can be set into a temporary shape and then recover its original form upon treatment with a reducing agent that cleaves the disulfide crosslinks. nih.gov

The process of derivatization must be carefully controlled to manage the degree of substitution (DS) — the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been modified. The DS influences the final properties of the material, including its solubility in various solvents. nih.gov For instance, controlling the DS of acetyl groups in the starting cellulose acetate can determine its solubility in water or organic solvents, which is a critical factor for a successful and homogeneous derivatization reaction. nih.gov

Nanomaterial Synthesis and Surface Engineering

The surface chemistry of nanomaterials is critical as it governs their stability, dispersibility, and interaction with the surrounding environment. nih.govnih.govmdpi.com this compound is a bifunctional molecule well-suited for this purpose, featuring a thiol group that can anchor to metal surfaces and a long dodecyl tail that can control surface properties. mdpi.com

Capping Agent for Quantum Dots and Nanoparticles

In the synthesis of quantum dots (QDs) and other metallic or semiconductor nanoparticles, capping agents (or ligands) are essential molecules that bind to the nanoparticle surface. rsc.orgnih.gov They play a crucial role in controlling particle growth during synthesis, preventing aggregation, and providing colloidal stability. nih.govuu.nl The choice of capping agent also determines the solubility of the nanoparticles and can significantly influence their photophysical properties, such as quantum yield and luminescence lifetime. rsc.orgmdpi.com

Thiol-containing molecules are widely used as capping agents due to the strong affinity of sulfur for many nanoparticle surfaces, including those of CdSe, CdTe, and gold (Au). mdpi.comnih.govuu.nl this compound fits this role perfectly. The thiol group provides a strong anchor to the nanoparticle surface. The long, hydrophobic dodecyl tail then extends outwards, creating a sterically-hindering and lyophilic layer.

This hydrophobic layer makes the nanoparticles readily dispersible in non-polar organic solvents, which is often a requirement for high-temperature synthesis methods that produce highly crystalline QDs. uu.nl The dodecyl chain helps to passivate the surface, which can reduce the number of surface defects that act as non-radiative recombination centers, potentially increasing the luminescence efficiency of QDs. uu.nl The process of modifying a nanoparticle surface with new ligands is often achieved through ligand exchange, where the original capping agents from the synthesis are replaced to impart new properties, such as water solubility or specific functionalities. mdpi.com

Table 2: Comparison of Thiol-Based Capping Agents for Nanoparticles

Capping AgentTypical NanoparticleKey Feature of LigandResulting Nanoparticle Property
Mercaptoacetic Acid (MAA) CdSe/ZnS, ZnSShort chain with a carboxylic acid group. nih.govmdpi.comProvides water solubility and a functional group for bioconjugation. mdpi.com
Dihydrolipoic Acid (DHLA) CdSe-ZnSBidentate thiol provides strong binding and stability. nih.govConfers water solubility and stability for biological applications. nih.gov
Hexanethiol CdTe, CdSeShort, apolar alkyl chain. uu.nlRenders nanoparticles soluble in non-polar solvents.
Dodecyl Mercaptoacetate Au, Ag, Cd-based QDsThiol anchor with a long, apolar dodecyl chain. matrix-fine-chemicals.comProvides excellent stability and solubility in non-polar organic solvents.

Surface Engineering of Inorganic Materials (e.g., mesoporous silica)

Mesoporous silica (B1680970) nanoparticles (MSNs) are widely studied for various applications due to their high surface area, tunable pore size, and biocompatibility. mdpi.comnih.gov The surface of as-synthesized MSNs is covered with silanol (B1196071) (Si-OH) groups, making it hydrophilic. nih.gov Surface engineering, or functionalization, allows for the precise tuning of these surface properties to suit specific applications. mdpi.comrsc.org

This compound can be used to functionalize the surface of silica, although the strategy differs from direct binding to metal nanoparticles. The most common method to attach thiol-containing molecules to silica is through silanization, using an organosilane like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). researchgate.net This process creates a covalent bond between the silica surface and the thiol-containing molecule. An alternative approach could involve first modifying the silica surface with groups that can react with the ester or a hydrolyzed version of dodecyl mercaptoacetate.

Functionalizing MSNs with dodecyl mercaptoacetate would drastically alter their surface properties. The hydrophilic surface would become highly hydrophobic due to the dense layer of dodecyl chains. This change can be verified by measuring the material's interaction with water, where a significant decrease in hydrophilicity would be observed. nih.govresearchgate.net This surface modification can be advantageous for applications requiring the dispersion of silica particles in non-polar matrices, such as in polymer composites, or for creating stationary phases for reverse-phase chromatography. Furthermore, the terminal thiol groups can serve as anchor points for the subsequent attachment of other molecules or as reactive sites in catalytic applications. researchgate.net

Contributions to Self-Assembled Monolayers (SAMs) Research

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. youtube.com The study of SAMs is a cornerstone of surface science and nanotechnology, as they provide a straightforward method to create surfaces with precisely controlled chemical and physical properties. mdpi.com Alkanethiols on gold are the most extensively studied SAM system, where the strong, specific interaction between the sulfur atom and the gold surface drives the formation of a dense, quasi-crystalline monolayer. nih.gov

This compound is an ideal candidate for forming SAMs on gold and other noble metal surfaces like silver and copper. nih.govibm.com The molecule possesses the three essential components for SAM formation:

A Head Group: The thiol (-SH) group has a strong affinity for the metal substrate, leading to chemisorption and anchoring of the molecule to the surface. mdpi.com

An Alkyl Chain: The dodecyl (C12) chain provides the van der Waals interactions between adjacent molecules that drive the ordering and close-packing of the monolayer. ibm.com

A Terminal Group: The acetate ester group is exposed at the monolayer-air interface, defining the surface properties of the SAM, such as its wettability and chemical reactivity.

The formation of a SAM with dodecyl mercaptoacetate would result in a densely packed, hydrophobic surface. The stability of such a SAM is influenced by several factors, including the strength of the head group's bond to the substrate and the intermolecular interactions within the layer. nih.gov The electrochemical stability of thiolate SAMs varies with the substrate metal, with the oxidative stability on gold being particularly high. nih.gov These well-defined surfaces created by SAMs are used in a vast range of research areas, including studies on corrosion, lubrication, biosensing, and molecular electronics. youtube.commdpi.com

Mechanistic Studies and Theoretical Investigations of Acetic Acid, Mercapto , Dodecyl Ester

Elucidation of Reaction Mechanisms

The reactivity of Acetic acid, mercapto-, dodecyl ester, also known as dodecyl thioglycolate, is primarily dictated by the thiol (-SH) group, which can participate in several key reaction mechanisms. These include free-radical processes and nucleophilic additions.

Dodecyl mercaptoacetate (B1236969) is structurally similar to other long-chain alkyl thiols, like n-dodecyl mercaptan, which are widely utilized as chain transfer agents (CTAs) in free radical polymerization to control polymer molecular weight. kpi.ua The fundamental mechanism is a process of atom abstraction. kpi.ua

The process begins when a propagating polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (R-SH) of the dodecyl mercaptoacetate. This reaction terminates the growth of that specific polymer chain, producing an inactive polymer molecule (P-H), and generates a new thiyl radical (RS•). This new, highly reactive thiyl radical can then reinitiate polymerization by adding to a monomer molecule (M), thus starting a new polymer chain. researchgate.net This chain transfer reaction effectively lowers the average molecular weight of the resulting polymer. researchgate.net The efficiency of this process is quantified by the chain transfer constant (Ctr). kpi.ua

The general steps are as follows:

Chain Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn• + RSH → PnH + RS•

Re-initiation: RS• + M → P1•

Thiols are among the most common and effective classes of chain transfer agents due to the relative weakness of the S-H bond, which facilitates the hydrogen abstraction step. kpi.uaresearchgate.net The use of such agents is a crucial technique for regulating the molecular weight and molecular distribution in polymer synthesis, preventing phenomena like the gel effect in the polymerization of methyl methacrylate (B99206). kpi.uaresearchgate.net

The thiol group of dodecyl mercaptoacetate can also act as a potent nucleophile, particularly in conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This reaction, often called a Michael-type or 1,4-addition, is a vinylogous counterpart to direct (1,2) nucleophilic addition to a carbonyl group. wikipedia.orglibretexts.org

The mechanism is driven by the electronic character of the α,β-unsaturated system, where the β-carbon is rendered electrophilic (electron-poor) due to the electron-withdrawing effect of the conjugated carbonyl group. libretexts.orglibretexts.org The sulfur atom of the thiol, being a "soft" nucleophile, preferentially attacks the "soft" electrophilic β-carbon. nih.gov

The mechanistic pathway proceeds as follows:

The nucleophilic sulfur atom of dodecyl mercaptoacetate attacks the electrophilic β-carbon of the unsaturated system.

This attack forms a new carbon-sulfur bond and pushes the π-electrons of the C=C bond onto the α-carbon, creating a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org

The enolate is then protonated, typically on the α-carbon, to yield the final saturated 1,4-adduct. wikipedia.orglibretexts.org This final step often proceeds via keto-enol tautomerism to form the more stable carbonyl compound. wikipedia.org

This reactivity allows for the covalent attachment of the dodecyl mercaptoacetate moiety to a variety of substrates containing activated double bonds.

Computational Chemistry and Molecular Modeling Applications

Theoretical methods provide significant insight into the electronic structure, reactivity, and macroscopic behavior of molecules like dodecyl mercaptoacetate without the need for direct experimentation.

While specific DFT studies on dodecyl mercaptoacetate are not prevalent in the literature, the methodology is widely applied to similar molecules to understand their reactivity. nih.govresearchgate.netsemanticscholar.org DFT calculations can elucidate the intrinsic reaction mechanisms and electronic properties that govern the chemical behavior of dodecyl mercaptoacetate. rsc.org

By applying DFT, researchers can compute a range of molecular properties and descriptors that predict reactivity. These theoretical results can confirm experimental findings and provide a deeper understanding of molecular structure and properties. researchgate.net For instance, DFT is used to study the reactivity of various organic compounds, including those with thiol groups, by analyzing parameters that describe their tendency to donate or accept electrons. nih.govsemanticscholar.org A combination of DFT calculations and experimental work has been used to understand the interactions of acidic compounds with surfaces, a phenomenon relevant to chromatography and catalysis. nih.gov

Below is an interactive table of key parameters that could be determined for dodecyl mercaptoacetate using DFT and their significance.

ParameterSignificance
S-H Bond Dissociation Energy (BDE) Indicates the energy required to break the S-H bond homolytically. A lower BDE suggests higher reactivity as a free radical chain transfer agent.
Highest Occupied Molecular Orbital (HOMO) Energy Relates to the ability of a molecule to donate electrons. A higher HOMO energy signifies stronger nucleophilicity for reactions like Michael additions. researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO) Energy Relates to the ability of a molecule to accept electrons. researchgate.net
HOMO-LUMO Gap (ΔE) A smaller energy gap between the HOMO and LUMO suggests higher chemical reactivity and lower molecular stability. semanticscholar.org
Chemical Potential (μ) & Hardness (η) These global descriptors help quantify the overall reactivity. semanticscholar.org Hardness measures the resistance to change in electron distribution, with softer molecules being more reactive. semanticscholar.org
Adsorption Energy on a Surface Calculates the strength of interaction between the molecule and a substrate (e.g., a metal or polymer surface), which is crucial for applications like corrosion inhibition or surface modification.

This table represents potential applications of DFT to the target molecule based on established computational chemistry methods.

Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules, providing detailed insight into material behavior and interfacial phenomena at the nanoscale. researchgate.netnih.gov Although specific MD studies focusing solely on dodecyl mercaptoacetate are not widely published, the technique is well-suited to investigate its behavior due to its amphiphilic nature (a long, hydrophobic dodecyl chain and a more hydrophilic ester-thiol headgroup).

MD simulations could model the behavior of dodecyl mercaptoacetate at various interfaces, such as oil-water or solid-liquid interfaces. researchgate.net Such simulations can reveal:

Molecular Orientation: How the molecules align at an interface, for example, with the hydrophobic dodecyl tails penetrating an oil phase and the hydrophilic heads remaining in a water phase. mdpi.com

Self-Assembly: The process by which molecules spontaneously form ordered structures, such as micelles or interfacial films. mdpi.com

Interfacial Tension: The effect of the molecule on the surface tension between two phases, a key parameter in emulsion and coating formulations. mdpi.com

Diffusion Coefficients: The rate at which the molecule moves within a bulk phase or along an interface. researchgate.net

These simulations provide a molecular-level understanding that can bridge the gap between chemical structure and macroscopic properties, making MD a powerful tool for designing and optimizing systems where interfacial behavior is critical. researchgate.netnih.gov

Structure-Reactivity Relationships within Mercaptoacetic Acid Esters

The chemical behavior of mercaptoacetic acid esters is a function of their molecular structure, specifically the nature of the ester group and any substituents on the sulfur atom. The study of these structure-property relationships is critical for developing compounds for specific applications, such as effective additives for lubricating oils or specialized polymerization reagents. ppor.az

The reactivity of the thiol group can be modulated by both steric and electronic effects imparted by the rest of the molecule. nih.gov

Electronic Effects: The ester group is electron-withdrawing, which can influence the acidity of the S-H proton and the nucleophilicity of the sulfur atom. The nature of the alcohol used to form the ester (e.g., methanol (B129727) vs. dodecanol) can have a subtle electronic influence, but a more significant effect is seen if electron-donating or -withdrawing groups are placed elsewhere in the molecule.

Steric Effects: The size of the ester's alkyl group can create steric hindrance around the reactive thiol center. A bulky group, like the dodecyl chain, might slow down the rate of reaction with a sterically hindered substrate compared to a smaller methyl or ethyl ester. Steric hindrance tends to decelerate associative reaction mechanisms where the transition state is more crowded than the reactants. nih.gov

The following interactive table outlines the predicted effects of structural modifications on the reactivity of mercaptoacetic acid esters.

Structural FeatureEffect on Free Radical Chain TransferEffect on Nucleophilic AdditionRationale
Increasing Alkyl Chain Length of Ester (e.g., Methyl to Dodecyl) Minor decrease in reactivity.Minor decrease in reactivity.The long alkyl chain can increase steric hindrance around the reactive -SH group, potentially slowing reaction rates with bulky monomers or electrophiles. Electronic effects are minimal.
Introducing Electron-Withdrawing Groups (EWGs) on the Ester Chain Increased reactivity.Decreased reactivity.EWGs would increase the acidity of the S-H proton, making hydrogen abstraction easier. Conversely, they would decrease the electron density on the sulfur, reducing its nucleophilicity.
Introducing Electron-Donating Groups (EDGs) on the Ester Chain Decreased reactivity.Increased reactivity.EDGs would decrease the acidity of the S-H proton, making hydrogen abstraction more difficult. They would increase the electron density on the sulfur, enhancing its nucleophilicity.
Branching of the Ester Alkyl Chain Decreased reactivity.Decreased reactivity.Increased steric bulk near the reaction center would hinder the approach of both a polymer radical and an electrophile. nih.gov

This table is a predictive summary based on established principles of physical organic chemistry.

Environmental Considerations and Degradation Pathways of Acetic Acid, Mercapto , Dodecyl Ester

Biodegradation Studies of Mercaptocarboxylic Acids and Esters

Mercaptocarboxylic acids and their esters are difunctional compounds that have raised environmental interest due to their industrial use. d-nb.infonih.gov Systematic investigations into their biodegradability have found that these compounds are generally readily biodegradable or at least biodegradable to a significant degree. d-nb.infonih.govresearchgate.net Studies often employ standardized tests like the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F) to evaluate aerobic biodegradation in aquatic environments. d-nb.infonih.govnih.gov

Concurrent with biodegradation, abiotic processes can also occur, including the hydrolysis of the ester bond and the rapid oxidation of the mercaptan group to form disulfides. d-nb.infonih.govresearchgate.net Ester hydrolysis can influence the rate of biodegradation by creating more water-soluble and bioavailable substances. nih.gov

Aerobic Degradation: Studies on various mercaptocarboxylic acids and their esters have consistently shown their susceptibility to aerobic biodegradation. d-nb.infonih.gov In tests conducted on 24 different substances containing divalent sulfur, including mercaptocarboxylic acid esters, no toxicity to the test bacteria was observed at the concentrations used. d-nb.info The degradation process in an aerobic aquatic phase is a critical factor in the environmental assessment of chemicals under regulations like the European Union's REACH. d-nb.infonih.gov The process relies on microorganisms to break down the chemical structure, ultimately consuming oxygen. The efficiency of this degradation can be quantified by measuring oxygen uptake or the percentage of theoretical oxygen demand (ThOD) met over a specific period. nih.govresearchgate.net For example, research on polymers shows that degradation is generally more effective under aerobic conditions compared to anaerobic ones. researchgate.net

Anaerobic Degradation: The anaerobic biodegradation of esters is particularly relevant in environments like marine sediments, where oxygen is absent. researchgate.net In these conditions, methanogenesis can be the primary electron sink after other potential electron acceptors are exhausted. researchgate.net Research on a variety of alkyl esters in marine sediment inoculum demonstrated that most esters tested produced significant amounts of methane (B114726) and carbon dioxide after a lag phase of 10 to 40 days. researchgate.net The chemical structure of the ester was found to significantly affect both the rate and the completeness of its anaerobic breakdown. researchgate.net

The molecular structure of an ester has a profound influence on its biodegradability and environmental persistence under both aerobic and anaerobic conditions.

Aerobic Biodegradability: For mercaptocarboxylic acids and their esters, the presence of the carboxylic acid/ester (COOH/COOR') and mercapto (SH) functional groups is a key determinant of their degradation profile. d-nb.infonih.gov General rules of thumb have been formulated based on extensive testing:

Ester and Carboxylic Acid Groups: The presence of these groups is generally well-understood in terms of its effect on biodegradability. d-nb.infonih.gov

Mercaptan Group: The influence of the SH group has also been evaluated to establish predictive rules for biodegradation. d-nb.infonih.gov

Anaerobic Biodegradability: In anaerobic environments, the structure of the alkyl ester plays a critical role in its degradation. researchgate.net

Chain Length: Studies on alkyl esters in marine sediments recommend using esters with a total carbon number between 12 and 18 for better biodegradability. researchgate.net Acetic acid, mercapto-, dodecyl ester has a total of 14 carbons in its main structure (2 from the acetate (B1210297) and 12 from the dodecyl chain), placing it within this optimal range.

Branching: The presence of branching in the alcohol or acid moiety of the ester is generally found to decrease the rate and extent of anaerobic biodegradation. researchgate.net This is consistent with findings for other chemical classes, where highly branched compounds are more recalcitrant. nih.govresearchgate.net

Unsaturation: The presence of a double or triple bond in the acid or alcohol portion of an ester was found to increase its biodegradability. researchgate.net

The following table summarizes the structural influences on the anaerobic biodegradation of esters based on research findings.

Structural FeatureEffect on Anaerobic BiodegradabilityReference
Total Carbon Number Optimal range is between 12 and 18 carbons. researchgate.net
Branching Branched alcohols or acids decrease biodegradability. researchgate.net
Unsaturation Presence of an unsaturated bond increases biodegradability. researchgate.net

Photodegradation Mechanisms

Photodegradation is another significant pathway for the transformation of chemical compounds in the environment, driven by sunlight. Studies on methyl thioglycolate (MTG), a close structural analog of the dodecyl ester, provide insight into the potential photochemical mechanisms. researchgate.net

When exposed to UV-visible light in the gas phase, MTG was found to produce methyl acetate and elemental sulfur (S₈). researchgate.net In the presence of oxygen, the photolysis of MTG leads to the formation of sulfur dioxide (SO₂), methanol (B129727), formic acid, and carbon monoxide. researchgate.net The formation of dimethyl dithiodiglycolate, the disulfide dimer of MTG, was also observed as a product of oxidation. researchgate.net These findings suggest that the photodegradation of this compound in the atmosphere would likely involve cleavage of the carbon-sulfur bond and subsequent oxidation, contributing to its transformation and removal.

Environmental Fate in Aquatic and Terrestrial Compartments

The environmental fate of this compound is determined by its transport and degradation in different environmental compartments.

Aquatic Compartments: In aerobic aquatic systems, the compound is expected to undergo biodegradation, as is typical for mercaptocarboxylic acid esters. d-nb.infonih.gov Its breakdown would be influenced by both microbial action and abiotic hydrolysis and oxidation. d-nb.info In anaerobic aquatic environments, such as deep-sea sediments, its fate would be governed by anaerobic biodegradation processes. researchgate.net The structure of dodecyl thioglycolate, with its unbranched C12 chain, suggests it would be susceptible to this pathway. researchgate.net

Terrestrial Compartments: Chemicals can enter the terrestrial environment through various means, including the application of treated sewage sludge to agricultural land. researchgate.nethorizonepublishing.com Dodecyl thioglycolate has been identified as a component in treated sewage sludge, indicating its potential to be introduced into soil ecosystems. researchgate.nethorizonepublishing.com Once in the soil, its fate would depend on factors like soil type, moisture, and microbial populations, which would mediate its biodegradation. The persistence of chemicals in the environment is a global concern, and understanding the complete lifecycle from production to environmental release and degradation is essential for risk assessment. rsc.org

Future Research Directions for Acetic Acid, Mercapto , Dodecyl Ester

Development of Novel Synthetic Routes Incorporating Green Chemistry Principles

The industrial synthesis of esters and thio-compounds traditionally relies on processes that can be resource-intensive. A forward-looking research approach must prioritize the integration of green chemistry principles to develop more sustainable and efficient synthetic routes for dodecyl mercaptoacetate (B1236969). This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and safer solvents.

Key research areas include:

Catalyst Innovation: Investigation into novel, reusable heterogeneous catalysts, such as solid superacids or functionalized mesoporous materials, could replace traditional acid catalysts, simplifying purification and reducing corrosive waste streams. researchgate.net The development of biocatalysts, like immobilized lipases, for the esterification step offers a highly selective, low-energy alternative operating under mild conditions.

Alternative Reaction Media: Research should explore the use of green solvents, such as deep eutectic solvents (DESs) or supercritical fluids (e.g., sc-CO₂), to replace conventional volatile organic compounds (VOCs). semanticscholar.org DESs, in particular, have shown promise in radical-mediated reactions and can be designed for recyclability, significantly improving the process's environmental footprint. semanticscholar.org

Process Intensification: The development of continuous flow processes, potentially using microreactors, can enhance reaction efficiency, improve safety, and reduce reactor size and energy requirements compared to batch processing. google.com Combining synthesis and initial purification steps, such as in reactive distillation, can further streamline production and minimize waste. researchgate.net

Atom Economy: Exploring synthetic pathways that maximize atom economy is crucial. This could involve direct thiol-ene click reactions between dodecene and thioglycolic acid, which is a highly efficient and modular approach for forming thioethers. rsc.org

Table 1: Proposed Green Chemistry Approaches for Synthesis
Green Chemistry PrincipleResearch ApproachPotential AdvantageRelevant Source
CatalysisUse of immobilized lipases or solid acid catalysts.High selectivity, mild conditions, catalyst reusability, reduced waste. researchgate.net
Safer SolventsEmploying Deep Eutectic Solvents (DESs) or supercritical CO₂.Reduced toxicity and volatility, potential for complete recycling. semanticscholar.org
Waste PreventionDevelopment of one-pot synthesis sequences.Minimizes intermediate isolation steps and solvent usage. rsc.org
Atom EconomyThiol-ene click chemistry between dodecene and thioglycolic acid.High efficiency, modularity, and minimal byproduct formation. rsc.org

Exploration of Advanced Polymer Architectures and Composites

The primary role of dodecyl mercaptoacetate is as a chain transfer agent (CTA) in free radical polymerization, where it controls the molecular weight of the resulting polymers. service.gov.uk Future research should leverage this function to move beyond simple linear polymers and create sophisticated, high-value polymer architectures and composites. The long dodecyl chain of the ester offers unique opportunities to influence polymer properties such as hydrophobicity, solubility, and compatibility with other materials.

Promising research avenues include:

Complex Polymer Topologies: By controlling stoichiometry and reaction conditions, dodecyl mercaptoacetate can be used to synthesize complex polymer architectures like star polymers, graft copolymers, and block copolymers. numberanalytics.comnih.gov These structures can lead to materials with unique physical properties not achievable with linear polymers, such as improved mechanical strength or self-assembly capabilities. numberanalytics.com

Functional End-Groups: The chain transfer process inherently leaves a fragment of the CTA at the end of the polymer chain. Research can focus on modifying the dodecyl thioglycolate molecule itself before polymerization to introduce other functional groups. This would enable the creation of telechelic polymers, which are valuable building blocks for multiblock copolymers and polymer networks. researchgate.net

Polymer-Nanoparticle Composites: The dodecyl tail can act as a compatibilizer or surface ligand for nanoparticles. Research into using polymers synthesized with dodecyl mercaptoacetate to create stable and well-dispersed polymer nanocomposites could lead to materials with enhanced thermal, mechanical, or electronic properties.

Biodegradable Polymer Systems: Investigating the use of dodecyl mercaptoacetate in the polymerization of monomers derived from renewable resources, such as derivatives of poly(epsilon-caprolactone) (PCL), could lead to the development of advanced biodegradable materials. researchgate.net The CTA can be used to control the molecular weight and degradation kinetics of these polyesters, tailoring them for specific applications. researchgate.net

Table 2: Potential Advanced Polymer Architectures
Polymer ArchitectureSynthetic StrategyPotential Properties & ApplicationsRelevant Source
Block CopolymersSequential monomer addition using the CTA to initiate new blocks.Self-assembly into nanostructures; applications in drug delivery and thermoplastic elastomers. numberanalytics.com
Star PolymersUsing a multifunctional initiator with the CTA controlling arm length.Low viscosity, high functionality; use as rheology modifiers or drug delivery vehicles. numberanalytics.com
Graft CopolymersGrafting polymer chains from a backbone using the CTA.Improved biocompatibility and mechanical strength for scaffolds. numberanalytics.com
Functional End-GroupsModifying the CTA prior to polymerization.Creation of telechelic polymers for networks and advanced materials. nih.govresearchgate.net

Innovative Applications in Emerging Material Technologies

By creating the advanced polymers and composites described above, research can unlock innovative applications for materials derived from dodecyl mercaptoacetate. The focus should be on high-performance areas where the specific properties imparted by the CTA—such as hydrophobicity, controlled molecular weight, and potential for functionalization—are critical.

Future application-driven research includes:

Biomedical Devices: Developing biodegradable polymer scaffolds for tissue engineering where the polymer's degradation rate and mechanical properties are precisely controlled by the amount of dodecyl mercaptoacetate used during synthesis. numberanalytics.com The biocompatibility of such polyester-based systems is a significant advantage. researchgate.net

Flexible Electronics: Creating novel polymer substrates and encapsulation materials for flexible electronic devices. numberanalytics.com The control over polymer chain length and architecture can influence properties like dielectric constant, thermal stability, and flexibility.

Advanced Coatings and Adhesives: Formulating specialized coatings and adhesives with tailored rheology, adhesion, and surface properties. The dodecyl group can be exploited to create hydrophobic or low-friction surfaces, while the polymer architecture can control the material's viscoelasticity.

Energy Storage and Conversion: Designing polymer electrolytes or binder materials for batteries and other energy storage devices. numberanalytics.com Advanced polymer architectures like block copolymers can form nanostructured domains that facilitate ion transport while maintaining mechanical integrity. numberanalytics.com

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Methods

A fundamental understanding of how dodecyl mercaptoacetate behaves at a molecular level during polymerization is essential for optimizing its use and designing new materials. While its role as a CTA is known in principle, a deeper mechanistic investigation using modern analytical and theoretical tools is a critical area for future research.

Key research objectives should include:

Kinetic and Mechanistic Studies: Employing advanced spectroscopic techniques, such as in-situ NMR or FT-IR spectroscopy, to monitor polymerization reactions in real-time. This would provide precise data on the rate constants for chain transfer and allow for a more accurate prediction of the final polymer molecular weight and distribution.

Computational Modeling: Using quantum chemistry methods, such as Density Functional Theory (DFT), to model the chain transfer reaction pathway. These calculations can elucidate the transition state structures, activation energies, and the influence of the dodecyl ester group on the reactivity of the thiol.

Structure-Property Relationship Analysis: Combining experimental data with computational simulations to build robust models that correlate the concentration of dodecyl mercaptoacetate with the final polymer's macroscopic properties (e.g., viscosity, tensile strength, thermal stability).

Analysis of Side Reactions: Investigating potential side reactions or the influence of impurities using high-resolution mass spectrometry and chromatography techniques. A complete understanding of the reaction network is necessary for producing well-defined polymers.

Comprehensive Environmental Impact Assessment Methodologies for Industrial Applications

As with any industrial chemical, a thorough assessment of the environmental fate and impact of dodecyl mercaptoacetate is paramount for sustainable use. Future research must focus on developing a comprehensive environmental profile, moving beyond basic data to a full life-cycle assessment. A model for this can be found in the detailed risk assessments performed for analogous compounds like tert-dodecanethiol. service.gov.uk

A robust assessment methodology should include:

Life-Cycle Analysis: Mapping the entire life cycle of the compound, from synthesis to its use in polymerization and the disposal or recycling of the final polymer product. service.gov.uk This analysis should quantify potential releases to air, water, and soil at each stage.

Biodegradation Studies: Conducting rigorous biodegradation tests under various relevant environmental conditions (e.g., aerobic, anaerobic, fresh water, sediment). While long-chain alcohols can be biodegradable, the presence of the thio-ester linkage requires specific investigation. nih.gov The potential for the molecule to break down into dodecanol (B89629) and thioglycolic acid, and the subsequent fate of these products, should be studied.

Ecotoxicity Testing: Performing aquatic and sediment toxicity studies on a range of organisms representing different trophic levels (e.g., algae, daphnia, fish). researchgate.net This data is used to determine the Predicted No-Effect Concentration (PNEC) for the substance. researchgate.net The toxicity of analogous surfactants containing a dodecyl chain highlights the importance of this research. nih.gov

Exposure Modeling: Developing models to estimate the Predicted Environmental Concentration (PEC) based on industrial use volumes and release scenarios from polymerization facilities and product degradation. service.gov.ukresearchgate.net Comparing the PEC to the PNEC is the basis of the formal risk characterization. researchgate.net

Persistence and Bioaccumulation Potential: Evaluating the potential for the substance to persist in the environment and bioaccumulate in organisms, which are key criteria in a PBT (Persistent, Bioaccumulative, and Toxic) assessment. service.gov.uk

Table 3: Framework for a Comprehensive Environmental Impact Assessment
Assessment AreaMethodologyKey Endpoint/GoalRelevant Source
PersistenceReady & inherent biodegradability tests (e.g., OECD 301, 302).Determine degradation half-life in water, soil, and sediment. service.gov.uk
Aquatic ToxicityAcute and chronic tests on algae, invertebrates (daphnia), and fish.Calculate EC₅₀ and NOEC values to derive a PNEC. researchgate.net
BioaccumulationMeasurement of the octanol-water partition coefficient (Kow); bioconcentration factor (BCF) studies.Assess the potential to accumulate in aquatic organisms. service.gov.uk
Exposure AssessmentModel emissions from industrial use (e.g., polymer manufacturing, paper coating) and product end-of-life.Calculate Predicted Environmental Concentrations (PEC) for relevant compartments. service.gov.uk
Risk CharacterizationCalculate the PEC/PNEC ratio.Determine if the ratio is <1, indicating no unacceptable risk. researchgate.net

Q & A

Q. What are the optimal synthetic routes for producing acetic acid, mercapto-, dodecyl ester with high purity?

The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, a method similar to branched ester synthesis involves reacting thiol-containing precursors with dodecyl bromides in the presence of sodium iodide as a catalyst at elevated temperatures (e.g., 80°C for 2 hours). Purification via recrystallization using solvents like hexane/acetic acid ethyl ester yields products with >90% purity . Key parameters include stoichiometric control of the mercaptoacetic acid-to-alkyl halide ratio and precise temperature regulation to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing the mercapto (-SH) and ester (-COO-) functional groups. For instance, 1^1H NMR of similar thiol-ene derivatives shows distinct peaks for methylene (-CH2_2-) groups adjacent to sulfur at δ 2.5–3.0 ppm . Infrared (IR) spectroscopy identifies ester carbonyl (C=O) stretches at ~1728 cm1^{-1} and thiol S-H stretches (if unreacted) at ~2550 cm1^{-1} . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns showing dominant peaks at m/z 328 and 269 for related esters .

Advanced Research Questions

Q. How does the ester bond stability of this compound influence its applications in drug delivery systems?

The ester bond’s hydrolytic stability is pivotal for controlled release. Comparative studies between amino- and mercapto-functionalized esters reveal that mercapto-linked esters exhibit slower hydrolysis due to steric hindrance from shorter carbon linkers (3 vs. 4 carbons). For example, drug release profiles show <30% release over 24 hours for mercapto routes vs. >50% for amino routes under physiological conditions (pH 7.4, 37°C). Hydrolysis efficiency correlates with linker length and accessibility to nucleophiles like water or enzymes . Methodologically, TGA and HPLC are used to quantify drug loading and release kinetics .

Q. What structural factors govern the surfactant behavior of this compound in colloidal systems?

The dodecyl chain length and mercapto group synergistically enhance surfactant properties. The hydrophobic dodecyl tail (C12) facilitates micelle formation, while the polar mercapto and ester groups stabilize oil-water interfaces. Critical micelle concentration (CMC) can be determined via surface tension measurements. Branched analogs, however, show reduced CMC due to increased hydrophobic interactions. Molecular dynamics simulations or small-angle X-ray scattering (SAXS) are employed to study micellar morphology and aggregation behavior .

Q. How do structural variations (e.g., chain length, branching) in related esters affect their reactivity in thiol-ene click chemistry?

Chain length directly impacts reactivity: longer alkyl chains (e.g., dodecyl vs. octyl) reduce reaction rates in thiol-ene systems due to steric effects. For instance, dodecyl esters require higher initiator concentrations or prolonged UV exposure (365 nm) for complete conversion. Branching, as seen in 4-methyl-3-propylhexyl acetate, further slows reactivity by hindering thiol access to the double bond. Reaction progress is monitored via 1^1H NMR by tracking vinyl proton disappearance (δ 5.0–6.0 ppm) .

Q. What methodologies resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

Discrepancies in boiling points (e.g., 150°C at 15 mmHg vs. literature variations) often arise from differences in purification methods or instrumentation. To address this, standardized vacuum distillation protocols (e.g., using a short-path distillation apparatus at controlled pressures) and cross-validation via gas chromatography-mass spectrometry (GC-MS) are recommended. Density (0.865 g/mL at 25°C) and refractive index (nD20_{D}^{20} = 1.432) serve as secondary validation parameters .

Methodological Considerations

  • Experimental Design : For synthesis, use inert atmospheres (N2_2) to prevent thiol oxidation. For hydrolysis studies, include buffer systems (e.g., PBS pH 7.4) to mimic physiological conditions .
  • Data Analysis : Employ multivariate statistical tools (e.g., PCA) to interpret spectral data from IR or NMR, ensuring reproducibility across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.